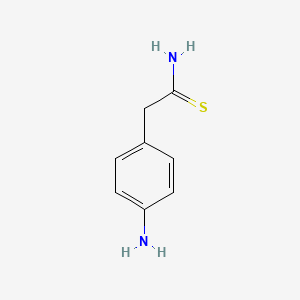

2-(4-Aminophenyl)ethanethioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Aminophenyl)ethanethioamide is an organic compound with the molecular formula C8H10N2S and a molecular weight of 166.24 g/mol

Méthodes De Préparation

The synthesis of 2-(4-Aminophenyl)ethanethioamide typically involves the reaction of 4-nitroacetophenone with thioacetamide under specific conditions. The reaction is carried out in the presence of a reducing agent such as iron powder or tin chloride, which reduces the nitro group to an amino group, resulting in the formation of this compound . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

2-(4-Aminophenyl)ethanethioamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced to form corresponding amines or thiols using reducing agents such as lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and specific temperature and pressure conditions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Applications De Recherche Scientifique

2-(4-Aminophenyl)ethanethioamide has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic applications in treating various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 2-(4-Aminophenyl)ethanethioamide involves its interaction with specific molecular targets and pathways. For example, it may exert antimicrobial effects by disrupting the cell membrane integrity of bacteria or inhibiting key enzymes involved in bacterial metabolism . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

2-(4-Aminophenyl)ethanethioamide can be compared with other similar compounds, such as:

2-(4-Aminophenyl)ethanone: This compound has a similar structure but lacks the thioamide group, which may result in different chemical and biological properties.

4-Aminobenzamide: This compound has an amide group instead of a thioamide group, leading to different reactivity and applications.

2-(4-Aminophenyl)ethanol: This compound has a hydroxyl group instead of a thioamide group, which may affect its solubility and reactivity.

Activité Biologique

2-(4-Aminophenyl)ethanethioamide, also known by its chemical formula C9H12N2S, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C9H12N2S

- Molecular Weight : 184.27 g/mol

- CAS Number : 1279873-10-7

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways within cells. Research indicates that it may function as an inhibitor of certain enzymes involved in metabolic processes, thereby influencing cellular functions such as proliferation and apoptosis.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, in vitro assays revealed that the compound inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15.2 | Apoptosis induction |

| HT-29 (Colon Cancer) | 12.8 | Cell cycle arrest |

| A549 (Lung Cancer) | 18.5 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound also shows promising antimicrobial activity. It has been tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Case Study on Breast Cancer :

A study conducted on MCF-7 cells treated with varying concentrations of this compound showed a dose-dependent increase in apoptotic markers, indicating its potential as a therapeutic agent for breast cancer treatment. -

Case Study on Bacterial Infections :

Clinical isolates of Staphylococcus aureus were tested against the compound, revealing significant bactericidal activity at concentrations achievable in human plasma, suggesting its potential use in treating resistant bacterial infections.

Propriétés

IUPAC Name |

2-(4-aminophenyl)ethanethioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVGPISGPROQYCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(=S)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.